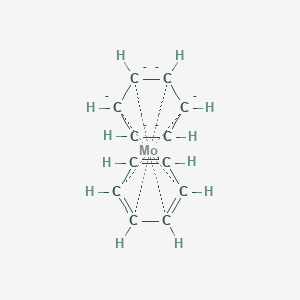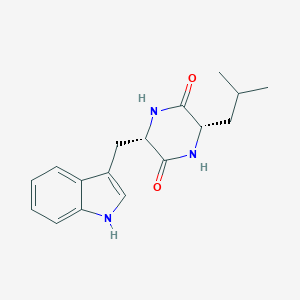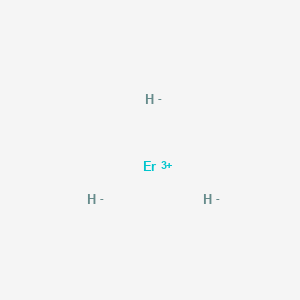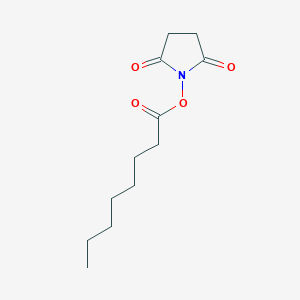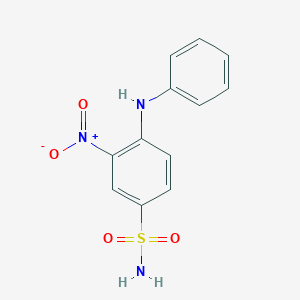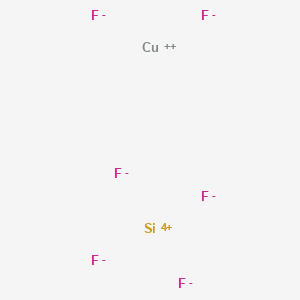
ヘキサフルオロケイ酸銅(IV)
説明
Synthesis Analysis
The synthesis of copper(II) silicate complexes involves reactions like the combination of CuF2·2H2O with ethanolic solutions of ligands, generating SiF62− in situ (Ainscough et al., 1995). Hydrothermal methods have been employed to synthesize open-framework copper silicates (Wang et al., 2005).
Molecular Structure Analysis
The crystal and molecular structure of copper silicate complexes, like [{Cu(HL)H2O}2SiF6]·2H2O, reveals a centrosymmetric dimeric structure with copper atoms displaying distorted square-pyramidal geometry (Ainscough et al., 1995). The structural characterization of copper polysilicate, Cu[SiO3], demonstrates chains of silicate tetrahedra connected by edge-sharing CuO4+2 octahedra (Otto & Meibohm, 1999).
Chemical Reactions and Properties
Copper silicates engage in various chemical reactions, for example, forming stable heterocyclic Cu2+-Schiff base complexes for copper ion detection (Zhan et al., 2019).
Physical Properties Analysis
The physical properties of copper silicates are influenced by their synthesis methods and structural configurations. For instance, copper silicates with different morphologies like amorphous, nanotubes, and MEL exhibit varying textural properties and reducibility (Bawaked & Narasimharao, 2020).
Chemical Properties Analysis
Copper silicates show diverse chemical properties, such as diamagnetic behavior and electron-hole recombination in certain copper precipitates (Estreicher, 1999). They also display catalytic activities, as evidenced in copper-doped silica gels used in various thermochemical treatments (Lutz et al., 1997).
科学的研究の応用
シリコンウェハのナノテクスチャリング
ヘキサフルオロケイ酸銅(IV)は、シリコンウェハのナノテクスチャリングにおいて重要な役割を果たしています。これは、逆ピラミッドテクスチャのシリコン表面を製造するために不可欠なプロセスです。 このテクスチャは反射率を大幅に低減し、太陽電池に特に有益で、光吸収を向上させることで効率を高めます .
リチウムイオン電池のシリコンアノード
ヘキサフルオロケイ酸銅(IV)から得られる可能性のある銅ナノ粒子のシリコンベースのアノードへの統合は、電気伝導率と充放電サイクル性能を向上させることが示されています。 これは、高容量で耐久性のあるリチウムイオン電池の開発に不可欠です .
触媒作用
ヘキサフルオロケイ酸銅(IV)から得られたものも含めて、銅ベースのナノ材料は、その高い活性と選択性のために触媒作用で使用されています。 これらは、光触媒反応と有機触媒反応で特に価値があり、持続可能で環境に優しい触媒プロセスに貢献しています .
生体医用アプリケーション
ヘキサフルオロケイ酸銅(IV)は、生体医用アプリケーション用の銅ベースのナノ材料の合成に使用される可能性があります。 これらには、生体イメージングプローブが含まれます。銅ナノクラスターは、その良好な特性により、理想的な候補です .
環境修復
ヘキサフルオロケイ酸銅(IV)で官能化できるシリカベースのナノ粒子は、環境修復に使用されています。 これらは、汚染された水と土壌の処理に使用され、汚染物質を効果的に除去し、よりクリーンな環境に貢献します .
先端材料の製造
この化合物は、熱安定赤外線吸収を持つ黒シリコンなどの先端材料の製造に役立ちます。 これは、ステルス技術や赤外線デバイスなどの分野で用途があります .
電気化学的貯蔵
ヘキサフルオロケイ酸銅(IV)由来の材料は、電気化学的貯蔵システムの強化に使用できます。 これには、再生可能エネルギーシステムの重要な構成要素であるスーパーキャパシタや燃料電池の電極の性能を向上させることが含まれます .
半導体産業
半導体産業では、ヘキサフルオロケイ酸銅(IV)は、半導体材料の精密なエッチングとパターニングを必要とするプロセスで使用されています。 これは、集積回路とマイクロエレクトロニクスデバイスの製造に不可欠です .
将来の方向性
作用機序
Target of Action
Copper silicofluoride, like other copper compounds, primarily targets enzymes in biological systems. Copper is a vital element required for cellular growth and development . It is known to readily cycle between the +1 and +2 oxidation state in biological systems . The mechanism of action of copper complexes is typically based on their redox activity and induction of reactive oxygen species (ROS), leading to oxidative stress .
Mode of Action
Copper silicofluoride interacts with its targets through redox reactions . Copper ions can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents .
Biochemical Pathways
Copper silicofluoride affects several biochemical pathways. Copper ions are incorporated into cells via a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS . Disruptions to normal copper homeostasis may cause or aggravate certain diseases .
Pharmacokinetics
The pharmacokinetics of copper silicofluoride, like other copper compounds, involves absorption, distribution, metabolism, and excretion (ADME). In silico evaluation of ADME properties helps predict drug behavior in vivo by combining pharmacokinetic processes into one model . The most important physicochemical properties related to ADME processes are logP and logD, as well as solubility and pKa .
Result of Action
The molecular and cellular effects of copper silicofluoride’s action are primarily due to its ability to induce oxidative stress. This can lead to cell damage and death, particularly in microorganisms, making copper compounds effective antimicrobial agents . Copper ions readily form complexes with biomolecules containing certain amino acid residues . It has been reported that copper atoms are involved in a wide spectrum of proteins .
Action Environment
Environmental factors can influence the action of copper silicofluoride. For instance, the chemical speciation, soil chemistry, and climate are factors influencing the fluoride release from soils . Below pH 6, in acidic soils, fluoride forms complexes with Fe and Al in the soil, and the adsorption is significantly high in low pHs (below pH 4.0) and decreases above pH 6.5 . Therefore, the environmental pH can significantly affect the bioavailability and toxicity of copper silicofluoride.
特性
IUPAC Name |
copper;silicon(4+);hexafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.6FH.Si/h;6*1H;/q+2;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLKSYCHRKNCU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuF6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12062-24-7 | |
| Record name | Cupric hexafluorosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012062247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicate(2-), hexafluoro-, copper(2+) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of copper silicofluoride in concrete applications?
A1: Copper silicofluoride, alongside other fluosilicates, acts as a water-tightness enhancer in concrete formulations. [, ] It is often combined with silicate compounds and incorporated into concrete mixtures containing either polymer emulsions for membrane curing [] or polycarboxylic acid-based superplasticizers. [] While the exact mechanism is not detailed in the abstracts, these compounds likely react with calcium hydroxide in the concrete, forming insoluble calcium silicate hydrate and calcium fluoride. These products contribute to a denser concrete matrix, improving its resistance to water penetration.
Q2: Are there any advantages to using copper silicofluoride over other fluosilicates?
A2: The provided abstracts do not offer a direct comparison between the effectiveness of copper silicofluoride and other fluosilicates like zinc fluosilicate or magnesium silicofluoride. Both research papers list copper silicofluoride as one potential option among a group of suitable fluosilicates. [, ] Further research focusing on comparative studies would be needed to determine if copper silicofluoride offers any specific advantages in terms of water-tightness enhancement, cost-effectiveness, or other performance factors.
Q3: How does the presence of copper silicofluoride impact the workability of concrete?
A3: While not directly addressed in the provided abstracts, the inclusion of copper silicofluoride is likely to impact the workability of concrete. The abstracts mention the use of superplasticizers, specifically polycarboxylic acid-based polymers, alongside copper silicofluoride. [] Superplasticizers are commonly used in concrete to improve workability without increasing water content. This suggests that copper silicofluoride, along with other additives like silicates, might reduce the workability of the mixture, necessitating the use of superplasticizers to counteract this effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





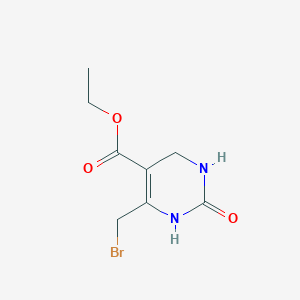
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)


